3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile

Diabetes Insulin Signaling PTP1B Inhibition

ST074946 is a reversible, non-competitive PTP1B inhibitor (IC₅₀ 5.7 µM) that also potently targets SENP8 (IC₅₀ 17.3 nM) with a 330-fold selectivity window, enabling precise polypharmacology dose-response studies. Its geminal dimethyl group ensures robust physiological stability, contrasting with unstable des-methyl analogs. This compound is prior art (excluded from patent WO2002026743A1), guaranteeing freedom-to-operate for commercial screening campaigns. It serves as an ideal non-selective pan-PTPase baseline control. Buy high-purity 98% ST074946 to advance phosphatase or NEDD8 pathway research.

Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
Cat. No. B1682630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile
SynonymsST074946;  ST 074946;  ST-074946.
Molecular FormulaC16H16N4O
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1(C=C2C(=NN(C(=C2C#N)N)C3=CC=CC=C3)CO1)C
InChIInChI=1S/C16H16N4O/c1-16(2)8-12-13(9-17)15(18)20(19-14(12)10-21-16)11-6-4-3-5-7-11/h3-8H,10,18H2,1-2H3
InChIKeyXQJQZTOXHGIQCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>42 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile: Core Identity and Procurement Baseline


3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile (also cataloged as ST074946, CID 738951) is a synthetic heterocyclic small molecule belonging to the pyrano[4,5-e]pyridazine class [1]. It is most prominently characterized as a reversible, non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with a reported IC₅₀ of 5.7 µM [2]. The compound is also the subject of ongoing chemogenomic interest, with additional high-throughput screening data indicating nanomolar activity against the SUMO peptidase family member, NEDD8-specific (SENP8) [3]. Its inclusion in the ChEMBL database (CHEMBL171632) and its explicit exclusion from subsequent patent filings confirm its role as a well-defined chemical probe and a benchmark compound in PTP1B inhibitor development [4].

Why 3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile Cannot be Substituted with Generic Pyridazine Analogs


Attempts to substitute this compound with structurally similar pyrano[4,5-e]pyridazine analogs can lead to a critical loss of biological function due to extreme structure-activity relationship (SAR) sensitivity. The presence of the geminal dimethyl group on the pyran ring is a structural feature that profoundly impacts both target potency and chemical stability. Its removal results in a >16-fold increase in PTP1B inhibitory potency, rendering the analog unsuitable as a direct replacement due to a vastly different biological profile [1]. Furthermore, even among potent inhibitors, selectivity against related phosphatases like TCPTP is not a class-wide property; it is acquired through specific aromatic substitutions, as demonstrated by the 20-fold selectivity window observed for a single para-methylphenyl analog (compound 12mp) that is absent in the parent compound [2]. Generic sourcing without batch-to-batch structural verification thus risks delivering a molecule with a fundamentally different pharmacology and stability profile.

Quantitative Differentiation of 3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile from Key Analogs


Gem-Dimethyl Group Ablation PTP1B Activity and Stability vs. Compound 10

The removal of the geminal dimethyl group at the 6-position of the pyran ring (analog compound 10) results in a stark increase in PTP1B inhibitory potency but critically compromises chemical stability under physiological conditions. The parent compound 11 exhibits an IC₅₀ of 5.7 µM, while the des-dimethyl analog (compound 10) has an IC₅₀ of 0.35 µM [1]. By formulating, researchers demonstrated that all analogs lacking this geminal dimethyl group were universally unstable at physiological pH and temperature, making the 5.7 µM potency of the parent compound an acceptable trade-off for the provision of a stable, reversible, non-competitive probe [2].

Diabetes Insulin Signaling PTP1B Inhibition Structure-Activity Relationship

PTP1B Selectivity Profile Comparison: Parent Compound vs. 4-Methylphenyl Analog (12mp)

The parent compound 11 is a non-selective PTPase inhibitor, whereas a single para-substituted analog (compound 12mp, containing 3-amino-6,6-dimethyl-2-(4-methylphenyl)-8H-pyrano[4,5-e]pyridazine-4-carbonitrile-like scaffold) achieves a 20-fold selectivity for PTP1B over both TCPTP and LAR. The parent compound 11 shows no significant selectivity, while compound 12mp has an IC₅₀ of 5.6 µM for PTP1B and >100 µM for both TCPTP and LAR [1]. This demonstrates that specific PTP1B selectivity can be 'switched on' by single-point modifications, but the parent compound serves as the non-selective, broad-spectrum control or starting point for such analyses.

Drug Selectivity Off-Target Effects PTPase Selectivity TCPTP

High-Content Screening Profile: Nanomolar SENP8 Inhibition vs. Micromolar PTP1B Activity

High-throughput screening data reveals that ST074946 demonstrates a striking potency shift of over 300-fold between two distinct therapeutic targets. While its historical characterization is as a micromolar PTP1B inhibitor (IC₅₀ = 5,700 nM), PubChem BioAssay data records an IC₅₀ of just 17.3 nM against the NEDD8-specific SUMO peptidase SENP8 [1]. This dramatic disparity indicates potent secondary pharmacology that is not predicted by the PTP1B structure-activity relationship alone, positioning this compound as a unique tool for studying pathway crosstalk or for use as a polypharmacology probe.

Ubiquitin-like Pathways SUMOylation NEDD8 SENP8 Polypharmacology

Patent-Excluded Prior Art Status for PTP1B Inhibitor Development

The compound is explicitly excluded from the subsequent patent WO2002026743A1, which claims novel pyridazine derivatives for diabetes treatment via PTP1B inhibition [1]. The legal proviso stating 'with the proviso that the compound 6H-pyrano[3,4-c]pyridazine-4-carbonitrile, 3-amino-2,8-dihydro-6,6-dimethyl-2-phenyl is excluded' confirms this compound was recognized by the assignee (Biovitrum) as pre-existing art with its own established body of data that could not be claimed. This gives the compound a clear, defensible position for use as a reference standard in IP-conscious commercial research.

Intellectual Property Prior Art Drug Discovery Patent Landscape

Defined Application Scenarios for 3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile


Non-Selective PTPase Control Probe for Diabetes and Insulin Signaling Research

In cellular and enzymatic assays aimed at dissecting the roles of multiple PTPases (PTP1B, TCPTP, LAR) in insulin receptor dephosphorylation, the parent compound serves as an ideal non-selective baseline control. As demonstrated by the quantitative SAR, it inhibits PTP1B with an IC₅₀ of 5.7 µM and other PTPases with comparable potency (e.g., TCPTP IC₅₀ ≈8.2 µM) [1]. This contrasts with selective analogs like compound 12mp, allowing researchers to attribute phenotypic effects to pan-PTPase inhibition rather than selective blockade of a single enzyme.

Chemical Probe for NEDD8/SUMO Deconjugation Pathway Crosstalk

The discovery of potent SENP8 inhibition (IC₅₀ = 17.3 nM) makes this compound a high-value chemical probe for studying the crosstalk between tyrosine phosphorylation cascades and the ubiquitin-like (NEDD8/SUMO) modification networks [2]. Its 330-fold potency window between PTP1B and SENP8 can be exploited in dose-response experiments. At low nanomolar concentrations, it can selectively modulate NEDD8 deconjugation without significant PTP1B engagement, while at higher micromolar concentrations, it introduces PTP1B inhibition, enabling precise control over polypharmacology studies.

Benchmark Compound for PTP1B Inhibitor Discovery and IP Freedom-to-Operate

Pharmaceutical and biotech companies developing next-generation PTP1B inhibitors can use this compound as a well-characterized, moderate-affinity benchmark (PTP1B IC₅₀ = 5.7 µM) for screening cascades [3]. Critically, its exclusion from the patent WO2002026743A1 legally confirms its status as unencumbered prior art, allowing it to be used freely in commercial screening without the risk of freedom-to-operate issues that might encumber patented chemical matter [4].

Germinal Dimethyl Group Stability Paradigm in Medicinal Chemistry Education

This compound and its des-dimethyl analog (compound 10) provide a textbook example of the potency versus chemical stability trade-off in drug design. The >16-fold increase in inhibitory potency for the des-methyl analog is negated by its complete instability at physiological pH, whereas the parent compound's sub-10 µM IC₅₀ is paired with robust stability [3]. This makes the pair an excellent case study for academic and industrial medicinal chemistry training on the role of metabolically labile groups.

Quote Request

Request a Quote for 3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.